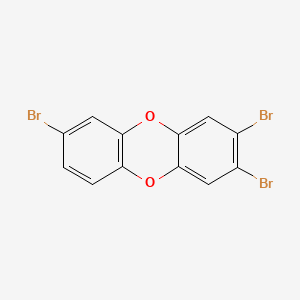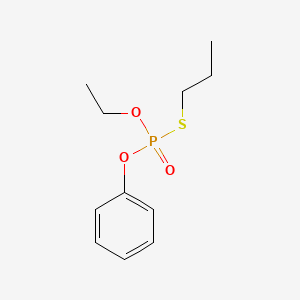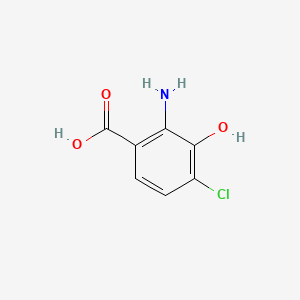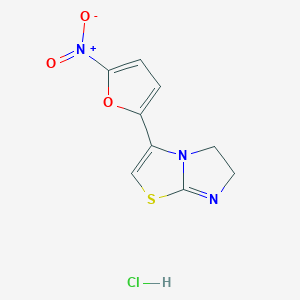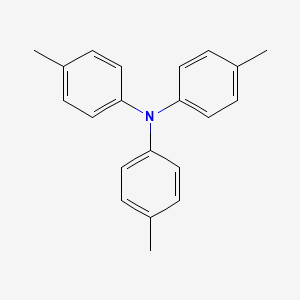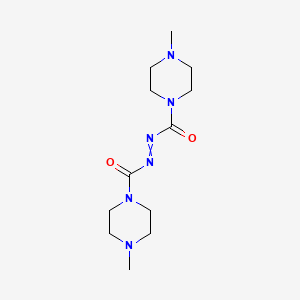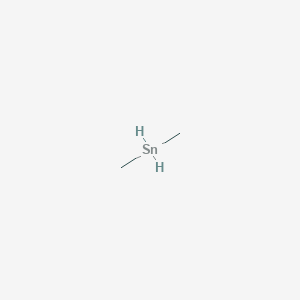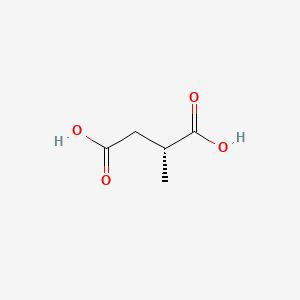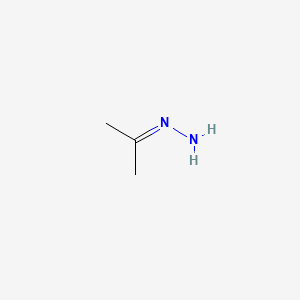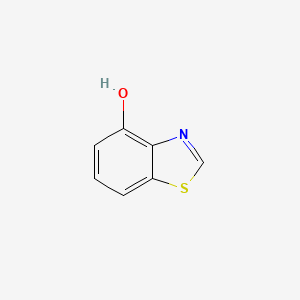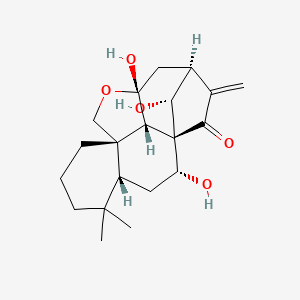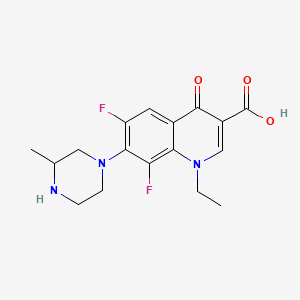
洛美沙星
概述
描述
洛美沙星是一种氟喹诺酮类抗生素,用于治疗细菌感染,包括支气管炎和泌尿道感染。 它也被用作预防性治疗,用于预防接受经直肠或经尿道手术患者的泌尿道感染 . 洛美沙星以其对革兰氏阳性和革兰氏阴性细菌的广谱抗菌活性而闻名 .
科学研究应用
洛美沙星在科学研究中具有广泛的应用:
化学: 它被用作氟喹诺酮类抗生素研究中的模型化合物。
生物学: 洛美沙星用于研究细菌耐药机制和开发新的抗菌剂。
医学: 它用于临床研究,以评估其治疗细菌感染的有效性和安全性。
作用机制
洛美沙星通过抑制细菌DNA复制发挥作用。它靶向细菌酶DNA回旋酶和拓扑异构酶IV,它们对细菌DNA的转录和复制至关重要。 通过干扰这些酶,洛美沙星阻止细菌繁殖,最终导致细菌死亡 .
安全和危害
Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .
未来方向
While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of Lomefloxacin from the environment .
生化分析
Biochemical Properties
Lomefloxacin exerts its bactericidal effects by interfering with the activity of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, Lomefloxacin prevents the bacteria from replicating and transcribing their DNA, leading to cell death . The compound interacts with these enzymes through binding interactions, which disrupt their normal function and inhibit bacterial growth.
Cellular Effects
Lomefloxacin affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA replication and transcription, which are essential for bacterial survival. This inhibition leads to the disruption of cell signaling pathways and gene expression in bacterial cells. Additionally, Lomefloxacin can cause phototoxicity and central nervous system adverse effects in human cells, including dizziness, tremors, and anxiety .
Molecular Mechanism
The molecular mechanism of Lomefloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. By binding to these enzymes, Lomefloxacin inhibits their activity, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The primary target for gram-negative bacteria is DNA gyrase, while topoisomerase IV is the primary target for gram-positive bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lomefloxacin can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that Lomefloxacin maintains its antibacterial activity over extended periods, but its efficacy can be influenced by factors such as pH and temperature . In vitro and in vivo studies have demonstrated that Lomefloxacin can have long-term effects on cellular function, including the development of bacterial resistance over time .
Dosage Effects in Animal Models
The effects of Lomefloxacin vary with different dosages in animal models. At therapeutic doses, Lomefloxacin effectively treats bacterial infections without causing significant adverse effects. At high doses, Lomefloxacin can cause toxic effects, including cartilage erosion and arthropathy in juvenile animals . These findings highlight the importance of carefully monitoring dosage to avoid adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Lomefloxacin is minimally metabolized in the human body, with the majority of the compound being excreted unchanged in the urine. Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant . The compound’s metabolism can be influenced by interactions with other drugs, which can either increase or decrease its metabolic rate .
Transport and Distribution
Lomefloxacin is well-absorbed and widely distributed throughout the body. It has a high degree of tissue distribution and can penetrate various tissues, including the respiratory tract and urinary tract . The compound is minimally bound to plasma proteins, which allows for efficient transport and distribution within the body. Lomefloxacin can also chelate with heavy metals, which can affect its absorption and distribution .
Subcellular Localization
Lomefloxacin’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV. The compound’s ability to penetrate bacterial cells and reach its target enzymes is crucial for its antibacterial activity . Lomefloxacin does not undergo significant post-translational modifications, but its activity can be influenced by the presence of other molecules within the bacterial cell .
准备方法
合成路线和反应条件
洛美沙星可以通过多种方法合成。 一种常见的方法是将1-乙基-6,8-二氟-7-(3-甲基哌嗪-1-基)-4-氧代喹啉-3-羧酸与合适的试剂在受控条件下反应 . 合成通常涉及在约60-70°C的温度下,在中性介质中,使用5%的氨溶液在pH 7-8的条件下加热反应物 .
工业生产方法
在工业环境中,洛美沙星盐酸盐可以通过将氢氧化钠溶解在冷却注射水中制备,然后加入洛美沙星盐酸盐直至溶液澄清。 然后加入盐酸沉淀化合物,随后离心、过滤和冷冻干燥以获得最终产品 .
化学反应分析
反应类型
洛美沙星会发生各种化学反应,包括:
氧化: 洛美沙星可以在特定条件下氧化形成不同的产物。
还原: 还原反应可以改变洛美沙星中的官能团。
取代: 洛美沙星可以发生取代反应,特别是涉及其氟原子。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂用于取代反应。 条件根据所需反应而异,但通常涉及受控温度和pH值 .
主要形成的产物
从这些反应中形成的主要产物取决于具体的反应类型。 例如,氧化可能产生洛美沙星的氧化衍生物,而取代反应可以产生各种取代的喹诺酮衍生物 .
相似化合物的比较
洛美沙星属于氟喹诺酮类抗生素,其中包括其他化合物,如环丙沙星、左氧氟沙星和莫西沙星。 与这些类似化合物相比,洛美沙星在其特定的化学结构及其相关的光毒性和中枢神经系统不良反应方面是独一无二的 . 尽管所有氟喹诺酮类药物都具有共同的作用机制,但洛美沙星的独特特性使其适用于特定的临床应用。
类似化合物的列表
- 环丙沙星
- 左氧氟沙星
- 莫西沙星
- 替马氟沙星
属性
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-52-8 (hydrochloride) | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4040680 | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-01 g/L | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98079-51-7 | |
| Record name | Lomefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-240.5 °C, 239 - 240.5 °C | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
